molecular formula C29H27FN4O3S B11499063 2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-fluorophenyl)acetamide

2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-fluorophenyl)acetamide

Cat. No.: B11499063
M. Wt: 530.6 g/mol
InChI Key: RHYYQVKLNSPJCT-UHFFFAOYSA-N
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Description

2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazolidinone core, followed by the introduction of the benzyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-fluorophenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C29H27FN4O3S

Molecular Weight

530.6 g/mol

IUPAC Name

2-[1-benzyl-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C29H27FN4O3S/c30-22-10-12-23(13-11-22)31-26(35)17-25-28(37)34(19-20-5-2-1-3-6-20)29(38)33(25)18-21-8-14-24(15-9-21)32-16-4-7-27(32)36/h1-3,5-6,8-15,25H,4,7,16-19H2,(H,31,35)

InChI Key

RHYYQVKLNSPJCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(C(=O)N(C3=S)CC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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